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Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzaldehyde

Cat. No.: B134019 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for

3,4,5-Trimethoxybenzaldehyde (C₁₀H₁₂O₄), a vital intermediate in the synthesis of various

pharmaceutical compounds.[1] This document is intended for researchers, scientists, and

professionals in the field of drug development, offering detailed spectroscopic data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS), alongside the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data for 3,4,5-
Trimethoxybenzaldehyde, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3,4,5-Trimethoxybenzaldehyde

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.88 Singlet 1H Aldehyde (-CHO)

7.14 Singlet 2H Aromatic (Ar-H)

3.94 Singlet 9H Methoxy (-OCH₃)
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Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 3,4,5-Trimethoxybenzaldehyde

Chemical Shift (δ) ppm Assignment

191.2 Aldehyde Carbonyl (C=O)

153.7 Aromatic Carbon (C-O)

143.6 Aromatic Carbon (C-O)

131.8 Aromatic Carbon (C-CHO)

106.8 Aromatic Carbon (C-H)

61.1 Methoxy Carbon (-OCH₃)

56.4 Methoxy Carbon (-OCH₃)

Solvent: CDCl₃, Frequency: 151 MHz

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 3,4,5-Trimethoxybenzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3030 Weak Aromatic C-H Stretch

2850 & 2750 Medium
Aldehyde C-H Stretch (Fermi

doublet)[2][3]

~1705 Strong, Sharp
Aromatic Aldehyde C=O

Stretch[2][4]

1600 & 1500 Medium Aromatic C=C Ring Stretch[2]

~1250 & ~1040 Strong Aryl Ether C-O Stretch[5][6][7]

Mass Spectrometry (MS)
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Table 4: Mass Spectrometry Data for 3,4,5-Trimethoxybenzaldehyde

m/z Ion Method

196 [M]⁺ Electron Ionization (EI)[8]

181 [M-CH₃]⁺ EI

125 EI

110 EI

Molecular Weight: 196.20 g/mol [8]

Experimental Protocols
The following sections detail the generalized experimental procedures for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen

framework of the molecule.

Methodology:

Sample Preparation: Accurately weigh 5-25 mg of 3,4,5-Trimethoxybenzaldehyde for ¹H

NMR or 50-100 mg for ¹³C NMR. The solid sample is dissolved in approximately 0.6 mL of a

deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial.

Transfer to NMR Tube: The resulting solution is carefully transferred into a 5 mm NMR tube

using a pipette, ensuring no solid particles are present. The liquid column should be between

4.0 to 5.0 cm.

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR

spectrometer.

Data Acquisition: The experiment begins with locking onto the deuterium signal of the solvent

to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity.
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The probe is tuned to the specific nucleus (¹H or ¹³C) and the data is acquired using an

appropriate pulse sequence. Tetramethylsilane (TMS) is commonly used as an internal

standard for chemical shift referencing.

IR Spectroscopy
Objective: To identify the functional groups present in 3,4,5-Trimethoxybenzaldehyde by

measuring the absorption of infrared radiation.

Methodology (Thin Solid Film):

Sample Preparation: A small amount (approx. 50 mg) of solid 3,4,5-
Trimethoxybenzaldehyde is dissolved in a few drops of a volatile solvent like methylene

chloride.

Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The

solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[4]

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The

IR spectrum is then recorded, plotting the percentage of light transmitted against the

wavenumber.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 3,4,5-
Trimethoxybenzaldehyde.

Methodology (Electron Ionization - EI):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized in a high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam. This

process knocks an electron off the molecule, forming a positively charged molecular ion

([M]⁺), which is a radical cation.

Fragmentation: The high energy of the electron beam often causes the molecular ion to

break apart into smaller, charged fragments.
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Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are

accelerated by an electric field and then deflected by a magnetic field. The degree of

deflection depends on the mass-to-charge ratio (m/z) of the ion.

Detection: A detector records the abundance of ions at each m/z value, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an

organic compound like 3,4,5-Trimethoxybenzaldehyde.
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Caption: Logical workflow for compound identification using spectroscopic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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